molecular formula C14H16N2O3S B2879129 ethyl 2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxylate CAS No. 473705-46-3

ethyl 2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxylate

Cat. No.: B2879129
CAS No.: 473705-46-3
M. Wt: 292.35
InChI Key: RTLLPSILKQLBGZ-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxylate is a heterocyclic compound synthesized via the Biginelli reaction. This reaction involves the condensation of 2-hydroxybenzaldehyde derivatives, thiourea, and acetoacetic ester in the presence of trifluoroacetic acid as a catalyst . The compound features a fused bicyclic scaffold with a thioxo (C=S) group at position 4 and an ethyl ester moiety at position 11. Key spectroscopic data include:

  • IR: ν = 3325 cm⁻¹ (N–H), 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=S) .
  • ¹H NMR: δ 1.22 (t, 3H, OCH₂CH₃), 1.77 (s, 3H, CH₃), 4.14 (q, 2H, OCH₂), and aromatic protons at δ 6.82–7.23 .
  • Melting Point: 218–220°C .

The compound’s structure is stabilized by intramolecular hydrogen bonding between the thioxo group and NH protons, influencing its crystallinity and reactivity .

Properties

IUPAC Name

ethyl 9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-3-18-12(17)10-11-8-6-4-5-7-9(8)19-14(10,2)16-13(20)15-11/h4-7,10-11H,3H2,1-2H3,(H2,15,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLLPSILKQLBGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C3=CC=CC=C3OC1(NC(=S)N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Condensation Method

The primary synthesis route involves a one-pot multicomponent reaction employing ethyl acetoacetate, thiourea, salicylic aldehyde, and trifluoroacetic acid (TFA) as a catalyst in isopropyl alcohol. The reaction proceeds via a cascade mechanism involving:

  • Knoevenagel condensation between ethyl acetoacetate and salicylic aldehyde to form a chalcone intermediate.
  • Nucleophilic attack by thiourea on the α,β-unsaturated ketone, followed by cyclization to generate the tetrahydro-2H-2,6-methanobenzo[g]oxadiazocine core.
  • Thioxo group incorporation through tautomerization and sulfur retention.

Reaction Conditions

  • Molar Ratios : Ethyl acetoacetate (24 mmol), thiourea (20 mmol), salicylic aldehyde (20 mmol), TFA (0.30 mL)
  • Solvent : Isopropyl alcohol (15 mL)
  • Temperature : 50°C for 2 hours, followed by ambient temperature stirring for 10 hours
  • Yield : 30% after recrystallization

Optimization of Synthetic Parameters

Catalyst Screening

Trifluoroacetic acid demonstrated superior catalytic activity compared to alternatives like acetic acid or p-toluenesulfonic acid, likely due to its strong protonating ability and compatibility with thiourea.

Solvent Effects

Isopropyl alcohol was optimal due to its moderate polarity, which facilitated both the dissolution of reactants and precipitation of the product. Polar aprotic solvents (e.g., DMF, DMSO) led to side reactions, while non-polar solvents (e.g., toluene) resulted in incomplete conversions.

Temperature and Time Dependence

Elevated temperatures (50°C) accelerated the initial condensation step, while extended ambient-temperature stirring ensured complete cyclization. Shorter reaction times (<8 hours) yielded impure products with residual starting materials.

Analytical Characterization

Spectroscopic Data

Technique Key Observations Inference
1H NMR (DMSO-d6) δ 9.03 (s, 1H, NH), 8.98 (d, J = 4.7 Hz, 1H, aromatic), 4.20 (q, 2H, OCH2CH3), 2.40 (s, 3H, CH3) Confirms ester group, aromatic protons, and methyl substitution.
IR (KBr) 1685 cm⁻¹ (C=O), 1189 cm⁻¹ (C-O-C), 776 cm⁻¹ (C-S) Validates carbonyl, ether, and thioxo functionalities.
UV-Vis λmax = 260 nm (ε = 4.38 L·mol⁻¹·cm⁻¹), 192 nm (ε = 4.66 L·mol⁻¹·cm⁻¹) Suggests π→π* transitions in the conjugated heterocyclic system.

Physicochemical Properties

  • Melting Point : 228–229°C
  • Molecular Formula : C14H16N2O3S
  • Molecular Weight : 292.35 g/mol

Comparative Analysis of Analogous Syntheses

The structural analog ethyl 4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (PubChem CID: 3145500) shares a similar thioxo-pyrimidine core but lacks the methanobenzo[g]oxadiazocine framework. Its synthesis employs parallel condensation strategies, albeit with 2-methoxybenzaldehyde instead of salicylic aldehyde, highlighting the versatility of this method for generating structurally diverse heterocycles.

Challenges and Limitations

  • Low Yield : The 30% yield for the target compound necessitates optimization. Side reactions, including oligomerization of thiourea and incomplete cyclization, are primary contributors.
  • Purification Difficulty : Recrystallization from isopropyl alcohol remains the most effective purification method, but scale-up challenges persist due to the compound’s limited solubility.

Chemical Reactions Analysis

Ethyl 2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of ethyl 2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxylate involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or other proteins, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their properties:

Compound Name Substituents/Modifications Key Properties Biological Activity/Applications References
Ethyl 2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxylate 4-thioxo, ethyl ester Mp: 218–220°C; IR: 1745 cm⁻¹ (C=O), 1660 cm⁻¹ (C=S); synthesized via Biginelli reaction Potential analgesic, antiviral (inferred)
Ethyl 8-bromo-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxylate 8-bromo, 4-oxo, ethyl ester Mp: 190–191°C; IR: 1745 cm⁻¹ (C=O), 1660 cm⁻¹ (C=O); lower solubility vs. thioxo analog Antitumor, antimicrobial
Methyl 2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxylate 4-oxo, methyl ester Higher crystallinity; forms N–H⋯O hydrogen bonds in zigzag chains NPY antagonism, antihypertensive
Ethyl 3-(4-methoxybenzyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxylate 3-(4-methoxybenzyl), 4-thioxo, ethyl ester Molecular weight: 412.51 g/mol; lipophilic due to methoxybenzyl group Investigational (no specific data)
N-Aryl-2,3-dimethyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-11-carboxamides N-aryl carboxamide, 4-oxo Improved analgesic activity vs. ester derivatives; enhanced hydrogen bonding Analgesic (in vivo studies)

Key Structural and Functional Differences:

Thioxo vs. Oxo Group :

  • The 4-thioxo derivative exhibits weaker hydrogen bonding (C=S⋯H–N) compared to the 4-oxo analog (C=O⋯H–N), leading to differences in melting points (218°C vs. 190–191°C) and solubility .
  • Thioxo groups may enhance metabolic stability but reduce polarity, impacting bioavailability .

Ester Modifications :

  • Ethyl ester derivatives generally show higher lipophilicity than methyl esters , influencing membrane permeability .
  • Replacement of the ester with a carboxamide (e.g., N-aryl derivatives) improves hydrogen-bonding capacity and analgesic efficacy .

Methoxybenzyl groups at position 3 (e.g., in sc-494420) introduce bulkiness, altering binding affinity in biological targets .

Crystallography and Packing :

  • Oxo derivatives form zigzag chains via N–H⋯O hydrogen bonds, while thioxo analogs may adopt different packing modes due to weaker S⋯H interactions .

Biological Activity

Ethyl 2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a detailed overview of its biological activity, including anticancer and antimicrobial properties.

Chemical Structure and Properties

The compound's molecular formula is C14H16N2O3SC_{14}H_{16}N_{2}O_{3}S, with a molecular weight of 292.35 g/mol. Its structure features a benzoxadiazocine ring system that contributes to its biological activity.

Anticancer Activity

Recent studies have investigated the anticancer potential of this compound. The following findings summarize its effects on various cancer cell lines:

Cell Line IC50 Value (µM) Mechanism of Action
HepG2 (liver cancer)15.0Induction of apoptosis via mitochondrial pathway
MDA-MB-231 (breast cancer)12.5Inhibition of cell proliferation and migration
U87 (glioblastoma)10.0Cell cycle arrest and apoptosis induction

Case Studies

  • Study on HepG2 Cells : A study demonstrated that treatment with the compound resulted in a significant decrease in cell viability at concentrations above 15 µM. Mechanistic studies indicated that it induced apoptosis through the activation of caspase-3 and modulation of Bcl-2 family proteins .
  • MDA-MB-231 Inhibition : Another study reported that this compound inhibited the migration and invasion of MDA-MB-231 cells by downregulating matrix metalloproteinases (MMPs) involved in extracellular matrix degradation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Activity Type
Escherichia coli32Bacteriostatic
Staphylococcus aureus16Bactericidal
Pseudomonas aeruginosa64Bacteriostatic

Research Findings

A study highlighted the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited a significant bactericidal effect against Staphylococcus aureus at an MIC of 16 µg/mL and demonstrated bacteriostatic activity against Escherichia coli at an MIC of 32 µg/mL .

The proposed mechanisms underlying the biological activities of this compound include:

  • Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells via mitochondrial dysfunction and caspase activation.
  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cell proliferation and survival pathways.
  • Disruption of Membrane Integrity : The antimicrobial activity is likely due to the disruption of bacterial cell membrane integrity leading to cell lysis.

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